molecular formula C11H8BrNO2 B3185631 2-Bromo-6-(nitromethyl)naphthalene CAS No. 1184918-21-5

2-Bromo-6-(nitromethyl)naphthalene

Cat. No.: B3185631
CAS No.: 1184918-21-5
M. Wt: 266.09 g/mol
InChI Key: DQGIWLIBKNDETP-UHFFFAOYSA-N
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Description

2-Bromo-6-(nitromethyl)naphthalene is an organic compound with the molecular formula C11H8BrNO2 and a molecular weight of 266.09 g/mol It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(nitromethyl)naphthalene typically involves the bromination of naphthalene followed by nitration. One common method involves the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide . The brominated product is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Mechanism of Action

The mechanism of action of 2-Bromo-6-(nitromethyl)naphthalene involves its interactions with various molecular targets and pathways. The bromine and nitro groups on the naphthalene ring influence its reactivity and interactions with other molecules. For example, the nitro group can participate in electron-withdrawing effects, making the compound more reactive towards nucleophiles . The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-(nitromethyl)naphthalene is unique due to the presence of both bromine and nitro groups on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity patterns, making it valuable for various synthetic and research applications .

Properties

IUPAC Name

2-bromo-6-(nitromethyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c12-11-4-3-9-5-8(7-13(14)15)1-2-10(9)6-11/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGIWLIBKNDETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657760
Record name 2-Bromo-6-(nitromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184918-21-5
Record name 2-Bromo-6-(nitromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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